molecular formula C7H14N2O3S B1666835 Aldicarb sulfoxide CAS No. 1646-87-3

Aldicarb sulfoxide

Cat. No.: B1666835
CAS No.: 1646-87-3
M. Wt: 206.27 g/mol
InChI Key: BXPMAGSOWXBZHS-UHFFFAOYSA-N
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Description

Aldicarb sulfoxide is a metabolite of the pesticide aldicarb, which belongs to the carbamate class of chemicals. It is known for its potent inhibitory effects on cholinesterase enzymes, making it a significant compound in both agricultural and toxicological studies .

Mechanism of Action

Target of Action

Aldicarb sulfoxide, a metabolite of the pesticide Aldicarb, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

This compound binds to and inhibits AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . The excess acetylcholine overstimulates cholinergic pathways, resulting in both central and peripheral toxicities .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of cholinergic receptors . This overstimulation can result in a range of symptoms, including nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting .

Pharmacokinetics

This compound is readily absorbed through all exposure routes . Once absorbed, it is transported to various tissues, but no signs of buildup have been discovered . Oxidation events quickly convert Aldicarb into this compound, which can then be slowly oxidized to Aldicarb sulfone in small amounts . It is possible to transform the parent substance and its oxidized metabolites into their respective oximes and nitriles, which can then be converted into aldehydes, acids, and alcohols .

Result of Action

The inhibition of AChE by this compound leads to a range of molecular and cellular effects. At the molecular level, there is an accumulation of acetylcholine in the synaptic cleft . At the cellular level, this leads to overstimulation of cholinergic receptors, resulting in a range of symptoms, including nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, this overstimulation can lead to tremors, convulsions, and even death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound is known to degrade more rapidly in pond water with a half-life of 5 to 10 days . It has also been shown to migrate extensively in soil . These environmental factors can influence the exposure levels of this compound and thus its action and efficacy .

Biochemical Analysis

Biochemical Properties

Aldicarb sulfoxide, like its parent compound aldicarb, is a potent inhibitor of acetylcholinesterase . It interacts with this enzyme, preventing the breakdown of acetylcholine, a neurotransmitter, at the synaptic cleft . This interaction leads to an accumulation of acetylcholine, causing overstimulation of nerve signals .

Cellular Effects

This compound has significant effects on various types of cells. It can induce alterations in liver-related biochemical parameters, glucose level, cholesterol level, and uric acid level . Histopathological testing has demonstrated cellular alterations in the liver . Furthermore, it has been reported to cause neurological effects such as sweating, pupillary constriction, and leg weakness .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its binding to acetylcholinesterase, inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine at the synaptic cleft, leading to an accumulation of this neurotransmitter and subsequent overstimulation of nerve signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly oxidized to the relatively stable this compound, and then more slowly, a small amount is further oxidized to aldicarb sulfone . These transformations are part of the metabolic fate of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, rats treated with this compound orally at dosages of 0, 6.3, 18.9, and 56.7 μg per kg body weight daily for 12 weeks showed significant alterations in liver-related biochemical parameters, glucose level, cholesterol level, and uric acid level .

Metabolic Pathways

The basic metabolic pathway for this compound is the same in all species studied, including plants and a variety of vertebrates and invertebrates . Aldicarb is rapidly oxidized to the relatively stable this compound, and then more slowly, a small amount is further oxidized to aldicarb sulfone .

Transport and Distribution

This compound is transported and distributed within cells and tissues as it moves with water from a source into the soil at a constant concentration . In the soil, this compound reacts and also adsorbs onto soil particles .

Subcellular Localization

Given its role as a potent inhibitor of acetylcholinesterase, it can be inferred that this compound likely localizes to regions where this enzyme is present, such as nerve synapses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldicarb sulfoxide is typically synthesized through the oxidation of aldicarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfoxide group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Aldicarb sulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to aldicarb sulfone.

    Reduction: Reduction reactions can revert this compound back to aldicarb.

    Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

Scientific Research Applications

Aldicarb sulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its effects on enzyme activity, particularly cholinesterase inhibition.

    Medicine: Studied for its toxicological effects and potential antidotes.

    Industry: Used in the development of safer and more effective pesticides

Comparison with Similar Compounds

Similar Compounds

    Aldicarb: The parent compound, also a potent cholinesterase inhibitor.

    Aldicarb sulfone: A further oxidized form of aldicarb sulfoxide with similar inhibitory properties.

    Carbofuran: Another carbamate pesticide with similar mechanisms of action.

Uniqueness

This compound is unique due to its specific metabolic pathway and the intermediate role it plays between aldicarb and aldicarb sulfone. Its selective inhibition of cholinesterase enzymes at lower concentrations compared to its parent compound makes it a valuable compound for detailed biochemical studies .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPMAGSOWXBZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1033161
Record name Aldicarb sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646-87-3
Record name Aldicarb sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aldicarb sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does aldicarb sulfoxide exert its toxic effects?

A1: this compound acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , ] By binding to AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to a buildup of acetylcholine at nerve synapses. This excessive acetylcholine stimulation disrupts normal nerve function, potentially resulting in a range of symptoms from tremors and paralysis to, in severe cases, death. [, , , ]

Q2: Is this compound more toxic than its parent compound, aldicarb?

A2: Yes, research indicates that this compound is a more potent inhibitor of AChE compared to aldicarb. [, , ] This heightened toxicity arises from the sulfoxide group's structural features, which enhance its binding affinity to AChE.

Q3: What are the downstream effects of this compound exposure on organisms?

A3: this compound's inhibition of AChE can lead to a cascade of effects in organisms, particularly those with nervous systems. Symptoms of this compound poisoning can include tremors, reduced mobility, paralysis, and even death. [, , , , ] The severity of these effects is dependent on factors such as the dose, duration of exposure, and the species' sensitivity to the compound.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H14N2O4S, and its molecular weight is 222.26 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: While the provided abstracts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for structural characterization of compounds like this compound. These techniques provide information about the compound's structure, functional groups, and molecular weight.

A5: The provided research papers primarily focus on the toxicological and environmental aspects of this compound and do not contain information about its material compatibility and stability, catalytic properties, computational chemistry applications, or SAR.

Q6: How stable is this compound in the environment?

A7: this compound exhibits varying stability depending on environmental conditions. [, , ] While it degrades relatively quickly in chlorinated water, it can persist in soil for extended periods, particularly in deeper layers. [, , ] Factors such as temperature, pH, microbial activity, and soil properties can significantly influence its degradation rate.

Q7: Have there been studies on formulating this compound to improve its stability or other properties?

A7: The provided research papers primarily focus on understanding the toxicological and environmental behavior of this compound and do not delve into specific formulation strategies for the compound.

A7: The provided research papers primarily focus on the toxicological and environmental aspects of this compound. While they touch upon its toxicity and safety profile, they do not provide detailed information regarding SHE regulations, PK/PD characteristics, in vitro/in vivo efficacy, or resistance mechanisms related to this compound.

Q8: What are the known toxicological effects of this compound?

A10: this compound is a highly toxic compound, primarily due to its potent inhibition of acetylcholinesterase. [, , , , ] Exposure to this compound, even at low levels, can induce a range of adverse effects in humans and animals, including nausea, vomiting, diarrhea, abdominal cramps, headache, dizziness, blurred vision, sweating, muscle weakness, and difficulty breathing. [] In severe cases, it can lead to seizures, coma, and even death.

A8: The provided research papers primarily focus on the toxicological and environmental aspects of this compound and do not delve into its potential for drug delivery, biomarkers, or specific analytical method validation.

Q9: What is the environmental fate of this compound?

A12: this compound is a mobile compound that can leach through soil and potentially contaminate groundwater. [, ] While it can be degraded by both chemical and biological processes in the environment, its persistence can vary depending on factors such as temperature, pH, and the presence of degrading microorganisms.

Q10: What are the potential ecological effects of this compound contamination?

A13: As a potent AChE inhibitor, this compound poses risks to a wide range of non-target organisms, including beneficial insects, birds, fish, and mammals. [, , , , , ] Contamination of soil and water resources with this compound can lead to detrimental effects on ecosystems, impacting biodiversity and potentially disrupting food webs.

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